
6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate is a synthetic steroid compound with significant biological activity. It is known for its potent anti-inflammatory and progestational properties. The compound is structurally related to other steroids and is used in various scientific and medical applications.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate involves several steps. One common method starts with the precursor 16,17α-epoxyprogesterone. The epoxy group is reacted with hydrogen bromide, followed by catalytic hydrogenation to remove the bromine. The resulting compound undergoes acetylation at the 17α-hydroxy position, forming a double bond at the 3 and 5 positions. The final product is obtained by hydrolysis and reduction to form the 6-methylene group .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups. Common reagents used in these reactions include hydrogen bromide, catalytic hydrogen, and acetylating agents.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and progestational properties, making it a candidate for treating various conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. It binds to these receptors, modulating gene expression and influencing various biological pathways. The exact mechanism involves the activation or inhibition of specific genes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate is unique due to its specific structural modifications, such as the fluorine atom and the methylene group. Similar compounds include:
Fluorometholone: Another fluorinated steroid with anti-inflammatory properties.
Medroxyprogesterone acetate: A progestin used in hormone therapy.
Dexamethasone: A potent anti-inflammatory steroid.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
CAS-Nummer |
34542-22-8 |
---|---|
Molekularformel |
C24H29FO4 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[(1R,2R,3R,5S,11R,12S,15R,16S)-15-acetyl-9-fluoro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |
InChI |
InChI=1S/C24H29FO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15-,16-,17+,18+,22-,23+,24-/m0/s1 |
InChI-Schlüssel |
WJSHHKQEKQVLOP-QHAUNDHQSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)F)C)OC(=O)C |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=C(C4=CC(=O)[C@H]5C[C@H]5[C@@]34C)F)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)F)C)OC(=O)C |
Synonyme |
6-fluoro-1,2-methylene-3,20-dioxo-9,10-pregna-4,6-dien-17-yl acetate DU 41164 DU-41164 DU41164 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.